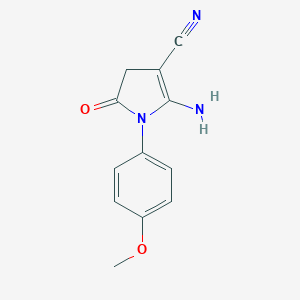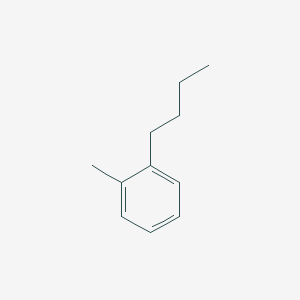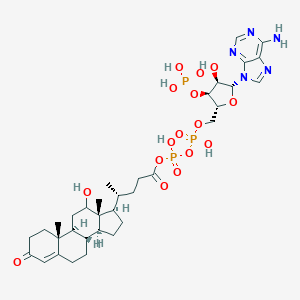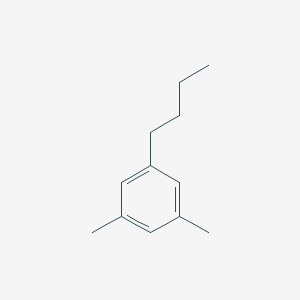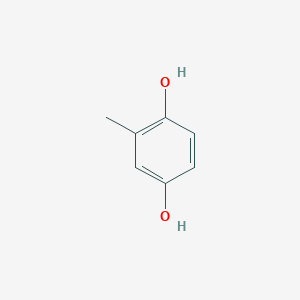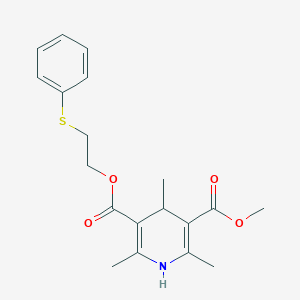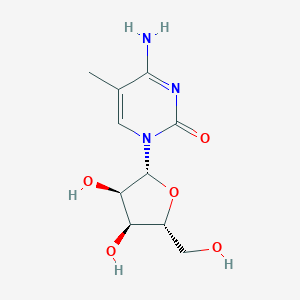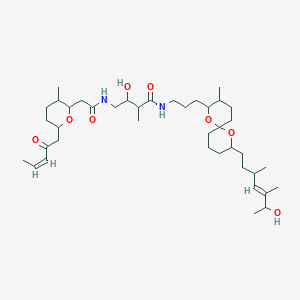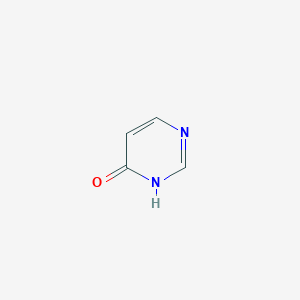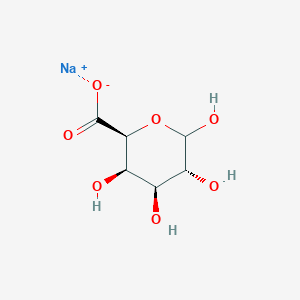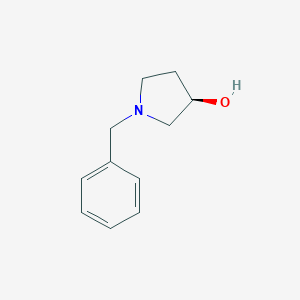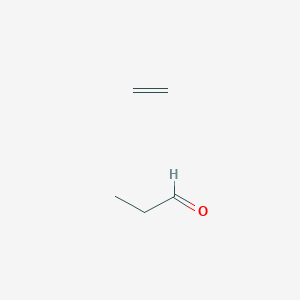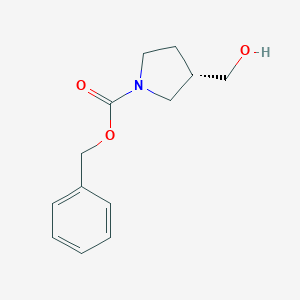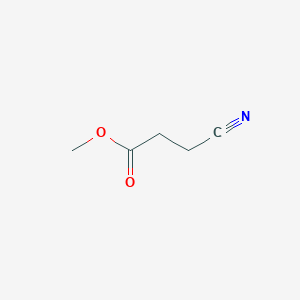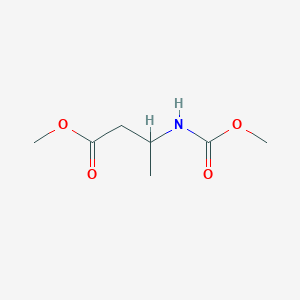
Methyl 3-(methoxycarbonylamino)butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(methoxycarbonylamino)butanoate, also known as MMB, is a chemical compound that has been widely studied for its potential applications in various fields of science. It is a derivative of butanoic acid and is commonly used in the synthesis of other compounds.
科学研究应用
Methyl 3-(methoxycarbonylamino)butanoate has been studied for its potential applications in various fields of science. It has been found to have antimicrobial properties and has been used in the synthesis of antibiotics. Methyl 3-(methoxycarbonylamino)butanoate has also been studied for its potential use as a reaction intermediate in organic synthesis. Additionally, Methyl 3-(methoxycarbonylamino)butanoate has been used as a starting material for the synthesis of other compounds, such as amino acids and peptides.
作用机制
The exact mechanism of action of Methyl 3-(methoxycarbonylamino)butanoate is not fully understood. However, it is believed to inhibit the growth of microorganisms by disrupting their cell membranes. This mechanism of action has been studied extensively and has been found to be effective against a wide range of microorganisms.
生化和生理效应
Methyl 3-(methoxycarbonylamino)butanoate has been found to have no significant toxicological effects on humans or animals. It is rapidly metabolized in the body and is excreted in the urine. Methyl 3-(methoxycarbonylamino)butanoate has been found to have no significant effects on blood pressure, heart rate, or respiratory rate. However, further studies are needed to fully understand the biochemical and physiological effects of Methyl 3-(methoxycarbonylamino)butanoate.
实验室实验的优点和局限性
Methyl 3-(methoxycarbonylamino)butanoate has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable and can be stored for long periods of time without degradation. However, Methyl 3-(methoxycarbonylamino)butanoate has some limitations for use in lab experiments. It has a low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, Methyl 3-(methoxycarbonylamino)butanoate can be difficult to purify, which can lead to impurities in the final product.
未来方向
There are several future directions for the study of Methyl 3-(methoxycarbonylamino)butanoate. One potential area of research is the development of new antimicrobial agents based on the structure of Methyl 3-(methoxycarbonylamino)butanoate. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 3-(methoxycarbonylamino)butanoate and its biochemical and physiological effects. Finally, there is potential for the development of new synthetic methods for the production of Methyl 3-(methoxycarbonylamino)butanoate and its derivatives.
Conclusion:
In conclusion, Methyl 3-(methoxycarbonylamino)butanoate is a chemical compound that has been widely studied for its potential applications in various fields of science. It is synthesized through the reaction of butanoic acid with methanol and ethyl chloroformate, followed by reaction with ammonia. Methyl 3-(methoxycarbonylamino)butanoate has been found to have antimicrobial properties and has been used in the synthesis of antibiotics. Its mechanism of action is believed to involve the disruption of cell membranes in microorganisms. Methyl 3-(methoxycarbonylamino)butanoate has no significant toxicological effects on humans or animals and has several advantages for use in lab experiments. Further studies are needed to fully understand the biochemical and physiological effects of Methyl 3-(methoxycarbonylamino)butanoate and its potential applications in various fields of science.
合成方法
The synthesis of Methyl 3-(methoxycarbonylamino)butanoate involves the reaction of butanoic acid with methanol and ethyl chloroformate. The resulting compound is then reacted with ammonia to yield Methyl 3-(methoxycarbonylamino)butanoate. This synthesis method has been extensively studied and optimized to yield high purity and yield of Methyl 3-(methoxycarbonylamino)butanoate.
属性
CAS 编号 |
116173-72-9 |
|---|---|
产品名称 |
Methyl 3-(methoxycarbonylamino)butanoate |
分子式 |
C7H13NO4 |
分子量 |
175.18 g/mol |
IUPAC 名称 |
methyl 3-(methoxycarbonylamino)butanoate |
InChI |
InChI=1S/C7H13NO4/c1-5(4-6(9)11-2)8-7(10)12-3/h5H,4H2,1-3H3,(H,8,10) |
InChI 键 |
SQEMIAJIDMEGQR-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)OC)NC(=O)OC |
规范 SMILES |
CC(CC(=O)OC)NC(=O)OC |
同义词 |
Butanoic acid, 3-[(methoxycarbonyl)amino]-, methyl ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



